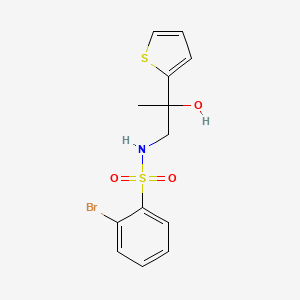

2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with a bromine atom at the ortho-position (C2) and a 2-hydroxy-2-(thiophen-2-yl)propyl group attached to the sulfonamide nitrogen.

Properties

IUPAC Name |

2-bromo-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3S2/c1-13(16,12-7-4-8-19-12)9-15-20(17,18)11-6-3-2-5-10(11)14/h2-8,15-16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZORVPAYVMJBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the reaction of thiophene with appropriate halogenating agents to introduce the bromine atom

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or neutral conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for cross-coupling reactions, such as Suzuki-Miyaura coupling.

Biology: The biological applications of this compound are vast. It can serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: In the medical field, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. For instance, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide-Thiophene Derivatives

Structural and Functional Group Variations

Key analogs and their structural distinctions are summarized below:

Key Observations:

Bioactivity : Compounds 26–28 () exhibit potent antiproliferative activity against breast cancer cells (IC50 ~9–10 µM), outperforming doxorubicin (IC50 ~30 µM) . The α,β-unsaturated ketone linker and heterocyclic substituents (e.g., thiazole, pyrimidine) likely enhance target binding via π-π stacking and hydrogen bonding.

Bromine vs.

Hydroxyl Group : The 2-hydroxypropyl group in the target compound could improve solubility or introduce hydrogen-bonding interactions absent in analogs like 2aa , which lacks polar groups .

Computational Insights

Density functional theory (DFT) studies (e.g., Becke’s hybrid functional) predict that bromine’s electronegativity and polarizability could modulate the compound’s electronic structure, influencing its reactivity and stability . For example:

- The bromine atom may decrease electron density at the sulfonamide sulfur, altering nucleophilic susceptibility.

- The hydroxyl group’s orientation, optimized via DFT, might favor interactions with hydrophilic pockets in biological targets.

Biological Activity

2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is a sulfonamide derivative characterized by its unique chemical structure, which includes a bromine atom, a thiophene ring, and a hydroxy group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is . The compound features:

- A benzenesulfonamide core.

- A bromo substituent that may influence biological activity.

- A hydroxy group that can participate in hydrogen bonding.

- A thiophene ring , which is known for its role in enhancing biological activity due to its electron-rich nature.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Modulation : It may act as a ligand for various receptors, altering downstream signaling pathways.

- Antimicrobial Activity : The presence of the thiophene ring enhances the compound's ability to penetrate bacterial membranes, leading to cell death.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.6 - 62.5 μM | Inhibition of cell wall synthesis |

| Escherichia coli | 31.2 - 125 μM | Disruption of metabolic pathways |

| Pseudomonas aeruginosa | 62.5 - 250 μM | Membrane destabilization |

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with the lowest MIC observed against Staphylococcus aureus, indicating potent bactericidal effects.

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Type of Cancer |

|---|---|---|

| HeLa | 20 | Cervical carcinoma |

| MCF-7 | 25 | Breast cancer |

| A549 | 30 | Lung cancer |

The mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest, particularly at the G1 phase.

Case Studies

- Study on Antibacterial Properties : A study published in MDPI highlighted the bactericidal action of sulfonamide derivatives, including our compound, showing effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Evaluation : Research conducted on the cytotoxic effects against HeLa cells revealed that treatment with the compound led to significant apoptosis as evidenced by flow cytometry analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.